Tetrabenzylthiuram disulfide

Catalog No.
S1504875
CAS No.
10591-85-2
M.F
C30H28N2S4
M. Wt
544.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabenzylthiuram disulfide

CAS Number

10591-85-2

Product Name

Tetrabenzylthiuram disulfide

IUPAC Name

dibenzylcarbamothioylsulfanyl N,N-dibenzylcarbamodithioate

Molecular Formula

C30H28N2S4

Molecular Weight

544.8 g/mol

InChI

InChI=1S/C30H28N2S4/c33-29(31(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)35-36-30(34)32(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

WITDFSFZHZYQHB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)SSC(=S)N(CC3=CC=CC=C3)CC4=CC=CC=C4

The exact mass of the compound Tetrabenzylthiuram disulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabenzylthiuram disulfide (CAS 10591-85-2), or TBzTD, is an ultra-fast vulcanization accelerator belonging to the thiuram class. It is primarily utilized as a primary or secondary accelerator in various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). Unlike common analogs such as Tetramethylthiuram disulfide (TMTD), TBzTD's bulky benzyl groups provide distinct processing advantages, notably improved scorch safety and a superior environmental and health profile, as it does not generate carcinogenic nitrosamines during vulcanization. This positions TBzTD as a critical component for manufacturing high-quality, safe, and process-stable rubber goods.

Direct substitution of Tetrabenzylthiuram disulfide (TBzTD) with more common analogs like Tetramethylthiuram disulfide (TMTD) or Tetraethylthiuram disulfide (TETD) often fails due to critical differences in processing safety and final product quality. TBzTD provides a significantly longer scorch time, which is the period before vulcanization begins, granting a wider and safer processing window essential for complex or thick-walled articles. Furthermore, the larger molecular structure of TBzTD makes it less prone to 'blooming'—migration to the rubber surface—a common issue with smaller thiurams that can compromise product appearance, tackiness, and performance. Most importantly, TBzTD was specifically developed as a safer alternative that does not produce carcinogenic nitrosamines, a major regulatory and health concern associated with TMTD and other secondary amine-based accelerators.

Superior Processing Safety: Extended Scorch Time Minimizes Premature Vulcanization Risk

In rubber compounding, scorch time (ts2) is a critical measure of processing safety, indicating the time available for mixing and shaping before curing begins. Tetrabenzylthiuram disulfide (TBzTD) consistently demonstrates significantly longer scorch times compared to common accelerators like Tetramethylthiuram disulfide (TMTD) and Tetraethylthiuram disulfide (TETD). This extended processing window is a direct result of the steric hindrance from its bulky benzyl groups, which reduces the risk of premature vulcanization (scorch), leading to lower rejection rates and improved manufacturing efficiency, especially for thick articles.

Evidence DimensionScorch Time (ts2)
Target Compound DataSignificantly longer scorch time
Comparator Or BaselineTetramethylthiuram disulfide (TMTD) and Tetraethylthiuram disulfide (TETD) (shorter scorch times)
Quantified DifferenceQualitatively described as a key differentiator providing a wider processing window.
ConditionsStandard rubber formulations (e.g., NR, SBR, NBR) evaluated using a Moving Die Rheometer (MDR) at typical vulcanization temperatures (e.g., 150°C).

A longer scorch time provides greater latitude during mixing and processing, reducing waste and improving yield by preventing premature curing in machinery.

Enhanced Safety Profile: A Non-Nitrosamine-Generating Accelerator for Regulatory Compliance

A primary driver for selecting Tetrabenzylthiuram disulfide (TBzTD) is its inability to form carcinogenic N-nitrosamines during the vulcanization process. Common accelerators like TMTD are based on secondary amines (dimethylamine) and are known sources of N-nitrosodimethylamine (NDMA), a regulated carcinogen. TBzTD, however, is derived from dibenzylamine; the resulting dibenzylnitrosamine is a large, non-volatile, and non-carcinogenic molecule, making TBzTD a regulatory-compliant and inherently safer choice for both workers and end-users.

Evidence DimensionFormation of Carcinogenic Nitrosamines
Target Compound DataDoes not produce carcinogenic nitrosamines.
Comparator Or BaselineTetramethylthiuram disulfide (TMTD) (known to form N-nitrosodimethylamine (NDMA), a carcinogen)
Quantified DifferenceQualitative but absolute difference: TBzTD is a 'nitrosamine-safe' accelerator, while TMTD is not.
ConditionsDuring rubber vulcanization at elevated temperatures.

Using TBzTD eliminates a significant health hazard and ensures compliance with increasingly strict global regulations on nitrosamines in consumer and industrial products.

Reduced Blooming for Improved Surface Quality and Adhesion

Blooming, the migration of compounding ingredients to the surface of a rubber part, is a common quality control issue that can impair appearance and inhibit bonding or coating. Due to its higher molecular weight and nonpolar character, Tetrabenzylthiuram disulfide (TBzTD) has significantly lower mobility within the polymer matrix compared to smaller, more polar analogs. This results in a reduced tendency for blooming, ensuring a clean, tacky surface essential for multi-layer products and applications requiring painting or bonding. In contrast, accelerators with limited solubility like dithiocarbamates and other smaller thiurams are known to bloom if used in excess.

Evidence DimensionTendency for Surface Blooming
Target Compound DataLow; does not bloom.
Comparator Or BaselineSmaller thiurams and dithiocarbamates (higher tendency to bloom).
Quantified DifferenceQualitative; described as a key advantage in patent literature.
ConditionsPost-vulcanization storage and use of rubber articles.

Prevents surface defects that affect product aesthetics and functionality, and ensures reliable adhesion for subsequent manufacturing steps like painting or bonding.

Manufacturing of Thick-Walled or Complex Rubber Articles

The extended scorch safety provided by TBzTD makes it the right choice for producing large or complex molded rubber goods, such as engine mounts, bridge bearings, or large seals. The longer processing time ensures the rubber compound fills the mold completely without curing prematurely, reducing defect rates.

Production of Consumer and Medical Goods with High Safety Requirements

For applications with direct consumer contact, such as footwear, toys, or latex products like balloons and gloves, TBzTD is specified to meet stringent regulatory standards that limit or ban nitrosamine-forming chemicals. Its use ensures a safer final product for the end-user.

Fabrication of Light-Colored or Coated Rubber Products

TBzTD's resistance to blooming is critical for applications where surface finish is paramount. It is used in light-colored rubber goods to prevent surface discoloration and in components that require painting, coating, or bonding to other substrates, as a bloomed surface would interfere with adhesion.

Use in Heat-Resistant and Low-Sulfur Vulcanization Systems

TBzTD can also act as a sulfur donor in low-sulfur or sulfur-free 'efficient vulcanization' (EV) systems. These systems are designed to create thermally stable crosslinks, making TBzTD suitable for producing rubber articles that require excellent heat aging resistance, such as automotive hoses and belts.

Physical Description

Water or Solvent Wet Solid; Dry Powder

XLogP3

7.7

Hydrogen Bond Acceptor Count

4

Exact Mass

544.11353360 g/mol

Monoisotopic Mass

544.11353360 g/mol

Heavy Atom Count

36

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

10591-85-2

Wikipedia

Tetrabenzylthiuramdisulfide

General Manufacturing Information

Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(phenylmethyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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